4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide
Description
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a nitrophenyl group
Properties
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5/c21-14(17-11-4-1-5-12(10-11)20(22)23)7-2-8-15-18-16(19-25-15)13-6-3-9-24-13/h1,3-6,9-10H,2,7-8H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFXGCWNIUPGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide typically involves the following steps:
Formation of the Furan-2-yl-1,2,4-oxadiazole Core: This can be achieved by the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the oxadiazole ring.
Attachment of the Butanamide Group: The oxadiazole intermediate is then reacted with a suitable butanoyl chloride derivative under basic conditions to introduce the butanamide group.
Introduction of the Nitrophenyl Group: Finally, the nitrophenyl group is introduced via a nucleophilic substitution reaction using 3-nitroaniline and appropriate coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the bioactivity of the oxadiazole and nitrophenyl groups.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for novel polymers.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: Another oxadiazole derivative with similar biological activities.
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: A triazole derivative with comparable pharmacological properties.
Uniqueness
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of both the furan and nitrophenyl groups enhances its reactivity and potential bioactivity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
